A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Context
2-Fluoro-4-hydroxy-N,N-dimethylbenzamide is a substituted aromatic compound featuring a constellation of functional groups pivotal to medicinal chemistry. The molecule incorporates a tertiary benzamide, a phenolic hydroxyl group, and an ortho-positioned fluorine atom on the phenyl ring. This unique combination makes it a valuable scaffold for chemical biology and drug discovery.
The incorporation of fluorine into therapeutic candidates is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The carbon-fluorine bond is exceptionally strong, and its presence can block sites of oxidative metabolism.[3] Concurrently, the phenolic hydroxyl group provides a crucial hydrogen bonding moiety for target interaction and a potential site for Phase II metabolic conjugation, while the N,N-dimethylbenzamide group influences solubility and serves as a versatile chemical handle.
This guide provides a detailed examination of the core physicochemical properties of 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide, offering both established data for related analogs and predictive insights grounded in chemical principles. We will explore its synthesis, analytical characterization, key biopharmaceutical parameters, and predicted metabolic fate, providing a foundational resource for its application in research and development.
Chemical Identity and Core Physical Properties
The fundamental identity and properties of a compound dictate its handling, formulation, and behavior in biological systems. While specific experimental data for 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide is not extensively published, we can infer its properties from established data on structurally related analogs.
| Identifier | Value | Source |
| IUPAC Name | 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide | - |
| CAS Number | 1236284-46-0 | |
| Molecular Formula | C₉H₁₀FNO₂ | - |
| Molecular Weight | 183.18 g/mol |
| Property | Predicted/Estimated Value | Justification and Context |
| Physical Form | White to off-white solid | Based on related benzamides such as 2-Fluoro-4-hydroxybenzamide.[4] |
| Melting Point | Not available (Est. 140-160 °C) | N,N-Dimethylbenzamide has a melting point of 43-45 °C.[5] The addition of both a hydroxyl and a fluoro group is expected to significantly increase the melting point due to enhanced intermolecular hydrogen bonding and dipole-dipole interactions. |
| Boiling Point | Not available | High melting point suggests decomposition may occur before boiling at atmospheric pressure. |
| pKa | ~8.5 - 9.5 (Phenolic -OH) | The primary ionizable group is the phenolic hydroxyl. Its pKa is expected to be slightly lower than that of phenol (~10) due to the electron-withdrawing effects of the ortho-fluoro and para-amide substituents. |
| logP | ~1.0 - 1.5 | The calculated XLogP3 for the parent 4-hydroxy-N,N-dimethylbenzamide is 0.6.[6] The addition of a fluorine atom typically increases logP by ~0.2-0.4 units. This value suggests moderate lipophilicity. |
Synthesis and Purification
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. The most logical and field-proven approach for constructing 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide is via the coupling of 2-fluoro-4-hydroxybenzoic acid with dimethylamine.
Proposed Synthetic Pathway
The pathway involves the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by dimethylamine. A common and effective method utilizes a peptide coupling reagent.
Caption: Proposed synthesis via DCC-mediated amide coupling.
Detailed Experimental Protocol: Amide Coupling
This protocol is based on well-established amide coupling methodologies, providing a self-validating system for synthesis.[7]
Materials:
-
2-Fluoro-4-hydroxybenzoic acid (1.0 eq)
-
N,N-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)
-
Dimethylamine (2.0 M solution in THF) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoro-4-hydroxybenzoic acid (1.0 eq) and a catalytic amount of DMAP (0.1 eq). Dissolve the solids in anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Amine Addition: Add dimethylamine solution (1.2 eq) dropwise to the cooled solution. Stir for 10 minutes.
-
Coupling Agent Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) should begin to form.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Work-up (Filtration): Once the reaction is complete, filter off the DCU precipitate through a Celite pad, washing the solid with a small amount of cold DCM.
-
Work-up (Extraction): Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while spectroscopic methods provide structural confirmation.
Spectroscopic Profile (Predicted)
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, whose splitting patterns will be complex due to coupling with the adjacent fluorine atom. Two separate singlets (or one broad singlet) are anticipated for the two N-methyl groups due to restricted rotation around the amide C-N bond at room temperature. A broad singlet corresponding to the phenolic -OH proton will also be present.
-
¹³C NMR: Key signals will include the amide carbonyl carbon (~165-170 ppm), aromatic carbons (with characteristic C-F coupling constants), and the two N-methyl carbons (~35-40 ppm).
-
IR Spectroscopy: Characteristic absorption bands are predicted for the O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), amide C=O stretch (strong, ~1630 cm⁻¹), and C-F stretch (~1250-1100 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 184.08, confirming the molecular weight.
Chromatographic Purity Assessment
A standard reverse-phase HPLC method can be employed to determine the purity of the final compound.
Caption: Standard workflow for HPLC-based purity analysis.
Protocol: Reverse-Phase HPLC Method
Instrumentation & Columns:
-
System: Standard HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the compound at 1 mg/mL in a 1:1 mixture of Mobile Phase A and B.
-
Equilibrate the HPLC column with the starting mobile phase conditions for at least 15 minutes.
-
Inject the sample and run the gradient method.
-
Integrate the resulting chromatogram to determine the area of the main peak relative to the total area of all peaks to calculate the percentage purity.
Stability and Degradation Profile
Understanding a compound's stability is crucial for its storage and handling. 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide contains two primary functional groups that influence its stability.
-
Amide Bond: Amides are generally robust but can undergo hydrolysis under harsh acidic or basic conditions at elevated temperatures, yielding the parent carboxylic acid and dimethylamine.
-
Phenolic Hydroxyl Group: Phenols can be susceptible to oxidation, especially in the presence of metal ions or basic conditions, potentially leading to colored degradation products (quinones).
Storage Recommendations: For long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8 °C).
Caption: Predicted major metabolic transformations.
Toxicological Considerations
-
General Hazards: Based on safety data for similar substituted benzamides and phenols, the compound may be harmful if swallowed and cause skin and serious eye irritation. [4][6]Standard laboratory personal protective equipment (PPE) should be used during handling.
-
Defluorination: The aromatic C-F bond is extremely stable and highly unlikely to be cleaved metabolically to release fluoride ions. The risk of toxicity from fluoroacetate formation, a concern for some aliphatic fluorine-containing compounds, is negligible for aromatically bound fluorine. [1]
Conclusion
2-Fluoro-4-hydroxy-N,N-dimethylbenzamide is a synthetically accessible compound with a compelling profile for chemical and pharmaceutical research. Its key physicochemical characteristics—moderate lipophilicity, a phenolic pKa influencing ionization at physiological pH, and predicted metabolic pathways involving N-demethylation and conjugation—are dictated by its distinct functional groups. The ortho-fluorine substituent is poised to enhance metabolic stability, a desirable trait in drug design. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently synthesize, characterize, and utilize this promising chemical scaffold in their research endeavors.
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